molecular formula C40H26N4O10S2Zn B1617668 zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 5410-93-5

zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

Cat. No.: B1617668
CAS No.: 5410-93-5
M. Wt: 852.2 g/mol
InChI Key: LZUCKTGEMRCUTH-UHFFFAOYSA-L
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Description

Zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is a complex organic compound known for its vibrant color and utility in various chemical applications. It is an azo dye, which means it contains the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is often used as an indicator in complexometric titrations, particularly for calcium and magnesium ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 3-hydroxy-4-naphthalenesulfonic acid. The reaction conditions usually require an acidic medium and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is usually purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate primarily involves its ability to form complexes with metal ions. The azo group can coordinate with metal ions, altering the compound’s color and making it useful as an indicator. In biological systems, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Properties

CAS No.

5410-93-5

Molecular Formula

C40H26N4O10S2Zn

Molecular Weight

852.2 g/mol

IUPAC Name

zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/2C20H14N2O5S.Zn/c2*23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;/h2*1-11,23-24H,(H,25,26,27);/q;;+2/p-2

InChI Key

LZUCKTGEMRCUTH-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.[Zn+2]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.[Zn+2]

Key on ui other cas no.

5410-93-5

Related CAS

2538-85-4 (Parent)

Origin of Product

United States

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